N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide
Overview
Description
N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide is a chemical compound that has been extensively researched for its biochemical and physiological effects. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has been shown to have therapeutic benefits in the treatment of various diseases.
Mechanism of Action
TAK-659 exerts its effects through the inhibition of BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in the activation and proliferation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells. In addition, TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor effects in preclinical studies, particularly in B-cell malignancies. In addition, TAK-659 has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases. However, the long-term effects of TAK-659 on the immune system and other physiological systems require further investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its potent inhibitory effects on BTK, making it a valuable tool for studying B-cell receptor signaling and the role of BTK in various diseases. However, the use of TAK-659 in lab experiments is limited by its high cost and limited availability, which may restrict its use in large-scale studies.
Future Directions
There are several potential future directions for research on TAK-659. One area of interest is the development of more potent and selective BTK inhibitors, which may have greater therapeutic benefits and fewer side effects. In addition, further investigation is needed to determine the long-term effects of TAK-659 on the immune system and other physiological systems. Finally, the potential use of TAK-659 in combination with other therapies, such as chemotherapy or immunotherapy, should be explored to determine its potential clinical applications.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies. In addition, TAK-659 has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.
properties
IUPAC Name |
N-[4-chloro-2-(oxolan-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c18-11-5-6-14(20-17(22)15-4-2-8-24-15)13(9-11)16(21)19-10-12-3-1-7-23-12/h2,4-6,8-9,12H,1,3,7,10H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZMRFFVUUOICO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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